N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl moiety. The sulfonamide group is attached to a benzene ring with 4-methoxy and 3-methyl substituents.
Key structural attributes include:
- Thiazole ring: Provides rigidity and π-stacking capabilities.
- 4-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects.
- Sulfonamide linkage: Contributes to hydrogen bonding and acidity (pKa modulation).
- 4-Methoxy-3-methylbenzene: Influences solubility and steric interactions.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-12-17(8-9-18(13)26-3)28(24,25)22-11-10-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHHBIUDPFQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide, also known by its CAS number 866018-58-8, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a chlorophenyl group, and a sulfonamide moiety. The molecular formula is , with a molecular weight of 410.84 g/mol. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2S |
| Molecular Weight | 410.84 g/mol |
| CAS Number | 866018-58-8 |
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Thiazole Ring : Typically synthesized via the Hantzsch thiazole synthesis.
- Introduction of the Chlorophenyl Group : Achieved through Friedel-Crafts acylation.
- Attachment of the Ethyl Chain : Accomplished via nucleophilic substitution.
- Formation of the Sulfonamide Moiety : Reaction with phenylethanesulfonyl chloride.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- A study evaluated thiazolidine derivatives and found that certain compounds showed potent antitumor activity against various cancer cell lines, including MDA-MB-231 and HCT116 .
- The compound's mechanism includes binding to the colchicine-binding site in tubulin, inhibiting polymerization, and inducing apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects as well. Similar thiazole derivatives have been documented to inhibit inflammatory pathways, suggesting that this compound may also possess such properties .
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and could be explored further for this activity .
Case Studies
- In Vivo Studies : In vivo studies demonstrated that thiazole-based compounds could effectively inhibit tumor growth in xenograft models without significant neurotoxicity, indicating a favorable safety profile .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could effectively overcome multidrug resistance in cancer cells, making them candidates for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Derivatives
Compound A : N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide ()
- Structural Difference : Methoxy and methyl groups are at positions 2 and 5 on the benzene ring (vs. 4 and 3 in the target compound).
- Electronic effects differ due to positional isomerism; 4-methoxy in the target compound could enhance resonance stabilization of the sulfonamide group.
Compound B : N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbutanamide ()
- Structural Difference : Replaces the sulfonamide group with a butanamide moiety.
- Impact :
- Acidity : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~15–20), affecting ionization and solubility in physiological conditions.
- Hydrogen Bonding : Sulfonamides exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl group’s electron-withdrawing nature.
Functional Group and Tautomerism Comparisons
Triazole-Thiones (, Compounds 7–9)
- Core Structure : 1,2,4-Triazole-thione vs. thiazole in the target compound.
- Tautomerism: Triazole-thiones exist in thione-thiol tautomeric equilibrium, while thiazoles lack this property, simplifying spectral interpretation . IR Spectral Data:
- Triazole-thiones show νC=S at 1247–1255 cm⁻¹ (absent in thiazoles).
- Target compound’s sulfonamide exhibits νS=O stretches at ~1150–1300 cm⁻¹, similar to phenylsulfonyl derivatives in .
Physicochemical and Spectral Properties
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
